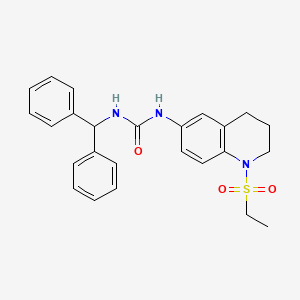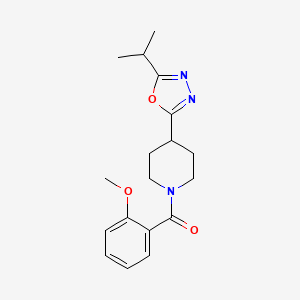![molecular formula C21H22ClN3O4S B2552086 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-51-5](/img/structure/B2552086.png)
3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that belongs to the class of cycloalkanes . It is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is known for its use in the stabilization of polymers .
Synthesis Analysis
The synthesis of related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported. The synthesis process is simple, fast, and cost-effective, proceeding readily with high yields and no further purification .
Molecular Structure Analysis
Molecular docking analysis suggests that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .
Chemical Reactions Analysis
Spiroconnected N-alkoxyalkylpiperidine hydantoins, which are similar to the compound , were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .
Physical And Chemical Properties Analysis
Cycloalkanes, including “this compound”, have the general formula CnH2n, differing from alkanes which have the formula CnH2n+2 .
Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications
- N-Halamine-coated cotton : A study introduced N-halamine precursors bonded onto cotton fabrics, including derivatives similar to "3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," for antimicrobial and detoxification purposes. The treated cotton showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and was used to detoxify chemical mustard simulant (Ren et al., 2009).
Anticonvulsant Activity
- Aromatic substitution's impact : Derivatives incorporating aromatic areas were evaluated for their anticonvulsant and neurotoxic properties. The study found that specific modifications in the structure enhanced anticonvulsant activity in mouse models, suggesting potential therapeutic applications (Obniska et al., 2006).
Molecular Structure and Analysis
- Crystal packing and conformational preferences : Analysis of crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives, similar to the chemical , revealed insights into the molecular structure and interactions, providing a foundation for further design and application of such compounds (Lazić et al., 2022).
Serotonin Receptor Activity
- N-(4-arylpiperazin-1-yl)alkyl derivatives : Research on derivatives of 2-azaspiro[4.5]decane-1,3-dione explored their affinity for serotonin 5-HT1A and 5-HT2A receptors. The findings suggest the significance of the spacer between the amide fragment and arylpiperazine moiety, as well as the size of the cycloalkyl ring, in determining their functional properties (Obniska et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The necroptosis pathway, affected by this compound, is involved in various biological processes, including organismal development, cell renewal, and lymphocyte selection . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of necroptosis, a form of programmed cell death . This inhibition can potentially prevent various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Análisis Bioquímico
Biochemical Properties
It has been identified as a novel chemotype of delta opioid receptor agonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in opioid signaling pathways.
Cellular Effects
Its identification as a delta opioid receptor agonist suggests that it may influence cell function by modulating opioid signaling pathways . This could potentially impact gene expression and cellular metabolism.
Molecular Mechanism
It appears to bind to the orthosteric site of delta opioid receptors based on docking and molecular dynamic simulation . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPROOJELVIGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)


![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)

![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)
![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)

